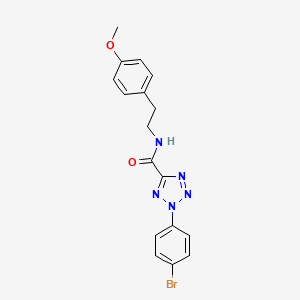
N-(2,2,2-trifluoroethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,2,2-trifluoroethyl)pyridin-4-amine" is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. The presence of the trifluoroethyl group can significantly influence the electronic properties of the molecule, potentially enhancing its reactivity and biological activity.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives can be achieved through various methods. For instance, the N-protection of amines using pyridinium 2,2,2-trifluoroacetate ionic liquid as a catalyst is an efficient and green approach, which could potentially be applied to synthesize this compound . This method offers advantages such as high yields, short reaction times, and reusability of the catalyst.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with potential for dynamic tautomerism and the presence of divalent nitrogen character, as seen in related compounds like N-(pyridin-2-yl)thiazol-2-amine . The electron distribution and tautomeric preferences are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including oxidative C–H functionalization, as demonstrated in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using hypervalent iodine . This metal-free approach could be relevant for functionalizing this compound to create biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine exhibits a twisted conformation with specific dihedral angles and forms centrosymmetric eight-membered synthons through hydrogen bonding, which could be indicative of the solid-state behavior of similar compounds like this compound . Additionally, nitrogen-NMR studies on related amines provide insights into the basicity of different nitrogen atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with acids .
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoroethylated Salts
N-(2,2,2-trifluoroethyl)pyridin-4-amine is used in the synthesis of various 2,2,2-trifluoroethyl onium triflates. These triflates are produced by treating tertiary amines, pyridines, quinoline, and other compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This synthesis has applications in producing trifluoromethylated olefins and related compounds (Umemoto & Gotoh, 1991).
N-Protection of Amines
A green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) has been developed. This method, which is catalyzed by [Py][OTf], demonstrates the utility of this compound in the protection of amines, showcasing its application in organic synthesis (Karimian & Tajik, 2014).
2-Amination of Pyridines and Quinolines
This compound is involved in the 2-amination of pyridines and quinolines. This process converts pyridine N-oxides to 2-aminopyridines and is significant for the synthesis of aminated aromatic compounds, providing a general and efficient method for this transformation (Yin et al., 2007).
Tautomerism and Electron Distribution Studies
The compound is also a subject of quantum chemical analysis, which reveals various isomeric structures and tautomeric forms. This research is pivotal in understanding the electron distribution, tautomeric preferences, and protonation energy of compounds containing this compound (Bhatia, Malkhede, & Bharatam, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(2,2,2-trifluoroethyl)pyridin-4-amine Similar compounds have been known to target mitochondrial respiration .
Mode of Action
The specific mode of action of This compound It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .
Biochemical Pathways
The biochemical pathways affected by This compound Based on the mode of action, it can be inferred that it may affect the electron transport chain in the mitochondria .
Result of Action
The molecular and cellular effects of This compound Based on its potential mode of action, it could potentially disrupt mitochondrial function, leading to a decrease in atp production .
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKVLFRRTNWHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)


![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)
![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)


![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)

![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)